molecular formula C10H17N3O B15273054 4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine

4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine

Cat. No.: B15273054
M. Wt: 195.26 g/mol
InChI Key: QYEYIHGFRFEUJH-UHFFFAOYSA-N
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Description

4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by an ethyl group at the 4th position, an oxan-3-yl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl group: This can be done via alkylation using ethyl halides in the presence of a base.

    Attachment of the oxan-3-yl group: This step involves the reaction of the pyrazole derivative with an oxan-3-yl halide under nucleophilic substitution conditions.

    Introduction of the amine group: This can be achieved through the reduction of a nitro group or the substitution of a halide with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1H-pyrazol-5-amine: Lacks the oxan-3-yl group.

    3-(Oxan-3-YL)-1H-pyrazol-5-amine: Lacks the ethyl group.

    4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine: Has a methyl group instead of an ethyl group.

Uniqueness

4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and oxan-3-yl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-ethyl-5-(oxan-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-2-8-9(12-13-10(8)11)7-4-3-5-14-6-7/h7H,2-6H2,1H3,(H3,11,12,13)

InChI Key

QYEYIHGFRFEUJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CCCOC2

Origin of Product

United States

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